molecular formula C13H9BrO2 B2992504 (4-Bromophenyl)(4-hydroxyphenyl)methanone CAS No. 4369-50-0

(4-Bromophenyl)(4-hydroxyphenyl)methanone

Cat. No.: B2992504
CAS No.: 4369-50-0
M. Wt: 277.117
InChI Key: GCSYLFJQFPSOBR-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-hydroxyphenyl)methanone is a brominated benzophenone derivative of interest in scientific research and development. With the CAS registry number 4369-50-0 , this compound has a molecular formula of C13H9BrO2 and a molecular weight of 277.11 g/mol . It is supplied as a brown to off-white solid and has an experimental melting point of 191 to 195 °C . Structurally related benzophenone scaffolds are investigated for their biological activity. Research into similar compounds highlights their potential as inhibitors of the enzyme tyrosinase , which is a key target in melanogenesis studies. Furthermore, methanone derivatives have been synthesized and evaluated for other therapeutic properties, such as anti-inflammatory activity , indicating the potential of this chemical class in medicinal chemistry research. This product is intended for research purposes in a controlled laboratory environment only. Please refer to the Safety Data Sheet (SDS) before use. Safety Information: This compound has hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Recommended precautionary measures include washing hands thoroughly after handling, using personal protective equipment, and avoiding contact with eyes, skin, and clothing . Storage: Store sealed in a dry environment at room temperature . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(4-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSYLFJQFPSOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Model Validation:a Robust Qsar Model Must Be Rigorously Validated.

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used on the training set. The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.6 is generally considered indicative of a good model. derpharmachemica.com

External Validation: The model's predictive ability is tested on the external test set (compounds not used in model generation). The predictive correlation coefficient (pred_r²) is calculated to assess how well the model predicts the activity of these new compounds. researchgate.net

The final validated QSAR model provides valuable insights into the structural requirements for the desired biological activity. For example, the model might indicate that activity increases with higher lipophilicity and the presence of a hydrogen bond donor at a specific position, guiding future chemical synthesis.

Table 2: List of Compounds Mentioned

Compound Name
(4-Bromophenyl)(4-hydroxyphenyl)methanone

Crystallographic Analysis and Solid State Chemistry of 4 Bromophenyl 4 Hydroxyphenyl Methanone Derivatives

Single Crystal X-ray Diffraction Studies

The crystal system and space group describe the symmetry of the unit cell, which is the fundamental repeating unit of a crystal. While the specific crystal structure of (4-Bromophenyl)(4-hydroxyphenyl)methanone is not detailed in the provided sources, analysis of its close analogue, (4-chlorophenyl)(4-hydroxyphenyl)methanone, reveals that it crystallizes in the monoclinic system with the space group P21. exlibrisgroup.comresearchgate.net This space group is chiral and non-centrosymmetric. Another related compound, N-(4-bromophenyl)-4-methoxybenzenesulfonamide, also crystallizes in the monoclinic P21 space group, suggesting this may be a common packing motif for derivatives with the 4-bromophenyl moiety. researchgate.net

The crystallographic data for these related compounds are summarized in the table below.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(4-chlorophenyl)(4-hydroxyphenyl)methanone exlibrisgroup.comMonoclinicP216.5465(9)8.0647(11)10.8476(15)105.591(3)551.63(13)2
N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.netMonoclinicP2111.9124(7)4.9670(3)11.9124(7)104.71681.74(7)2

Z = number of molecules in the unit cell

In benzophenone (B1666685) derivatives, the two aromatic rings are typically not coplanar due to steric hindrance. The degree of twist is defined by the dihedral angle between the mean planes of the two rings. For (4-chlorophenyl)(4-hydroxyphenyl)methanone, this dihedral angle is 57.45 (12)°. researchgate.net This significant twist from planarity is a common feature in related structures. For instance, in N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the dihedral angle between its two benzene (B151609) rings is 42.0(14)°. researchgate.net A similar conformation is observed in 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, where the dihedral angle between the bromobenzene (B47551) and phenyl rings is 43.2 (2)°. nih.gov This consistent non-planar conformation is a key structural characteristic of these molecules in the solid state.

CompoundDihedral Angle Between Aromatic Rings (°)
(4-chlorophenyl)(4-hydroxyphenyl)methanone researchgate.net57.45 (12)
N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net42.0 (14)
2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one nih.gov43.2 (2)

Analysis of Intermolecular Interactions in Crystal Networks

The packing of molecules within a crystal is directed by a combination of non-covalent interactions, which collectively determine the final supramolecular architecture. These interactions include hydrogen bonds, halogen bonds, and π-system interactions.

Hydrogen bonds are among the strongest and most directional intermolecular forces, playing a primary role in the crystal engineering of compounds with hydroxyl groups. In the crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, molecules are linked by O—H⋯O hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule, forming a helical chain that propagates along the b-axis. researchgate.net

Interaction TypeDonorAcceptorRole in Crystal Packing
O-H···OHydroxyl GroupCarbonyl OxygenForms primary chains/networks. researchgate.net
C-H···OAromatic/Aliphatic C-HCarbonyl/Sulfonyl/Methoxy OxygenStabilizes and links primary networks. researchgate.netnih.gov
C-H···NAromatic C-HPyridinic NitrogenConnects molecules in nitrogen-containing structures. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.gov The bromine atom in the (4-Bromophenyl) moiety, with its region of positive electrostatic potential known as a σ-hole, is capable of forming such bonds with electron donors like oxygen, nitrogen, or other halides. While specific halogen bonding interactions for this compound derivatives were not explicitly detailed in the searched literature, this type of interaction is a recognized force in the crystal packing of halogenated organic compounds and likely contributes to the stability of the solid-state structure. nih.gov

Aromatic rings contribute significantly to crystal packing through π-system interactions. These can include π-stacking, where the planes of two aromatic rings are parallel, and C-H···π interactions, where a C-H bond points towards the face of an aromatic ring. sdu.dkrsc.org These interactions are crucial for the stabilization of crystal structures containing multiple phenyl rings. mdpi.comrsc.org The interplay of π-stacking, hydrogen bonding, and potentially halogen bonding dictates the formation of a complex and stable three-dimensional supramolecular architecture in the solid state of this compound and its derivatives. researchgate.netrsc.org

Other Weak Non-Covalent Interactions

Beyond conventional hydrogen bonds, the crystal structures of benzophenone derivatives are stabilized by a variety of weaker non-covalent interactions. In derivatives containing halogen atoms, such as this compound, halogen bonds and other specific interactions play a crucial role in the supramolecular architecture. For instance, interactions such as C–Br⋯π contacts can connect molecules into chains or more complex three-dimensional networks. nih.gov

The presence of multiple aromatic rings in these molecules also facilitates π-π stacking and C–H⋯π interactions. In studies of related co-crystals, π-hole⋯π and metal(M)⋯π interactions have been observed, demonstrating the diverse ways in which the electron distribution of the phenyl rings can contribute to crystal cohesion. mdpi.com The interplay of these forces, including van der Waals interactions, is a determining factor in the molecular packing and the potential formation of different polymorphic forms. nih.gov The disruption or modification of the strongest of these interactions, often the phenyl-phenyl approaches, is a key strategy in crystal engineering. rsc.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this surface, one can dissect the crystal packing into a summary of close intermolecular contacts. For bromophenyl-containing organic compounds, this analysis provides a detailed breakdown of the contributions from different interaction types.

Studies on related molecules show that H⋯H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the prevalence of van der Waals forces. nih.govnih.gov Contacts involving the bromine atom, such as Br⋯H interactions, also make a significant contribution, highlighting the role of halogen atoms in directing the crystal packing. nih.govnih.gov Other notable interactions that can be quantified include C⋯H, O⋯H, and N⋯H contacts in analogous structures. nih.gov This quantitative approach allows for a clear and intuitive understanding of how molecules interact with their neighbors in the solid state. nih.gov

The following table summarizes the percentage contributions of the most significant intermolecular contacts found in the crystal structures of representative bromophenyl derivatives, as determined by Hirshfeld surface analysis.

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Bromophenyl Compounds

Intermolecular Contact Compound 1¹ nih.gov Compound 2² nih.gov
H···H 19.5% 36.2%
C···H/H···C 15.5% 21.6%
Br···H/H···Br 11.7% 10.8%
O···H/H···O 11.0% -
N···H/H···N 17.3% 12.2%

¹1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one ²2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile

Polymorphism and Crystal Engineering Studies of Related Compounds

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit varied physicochemical properties. nih.gov Benzophenone, the parent structure of this compound, is known to exist in at least two polymorphic forms: a stable α-form and a metastable β-form. buffalo.edu These forms differ in the dihedral angles between the two phenyl rings. buffalo.edu The conformational flexibility of the benzophenone scaffold is a key factor, with dihedral angles between the phenyl rings varying significantly (from 42.0° to 67.9°) when encapsulated within different supramolecular frameworks. buffalo.edu

Crystal engineering provides strategies to control or modify the solid-state structures of these compounds. For benzophenone, this has been demonstrated by using additives designed to disrupt the dominant phenyl-phenyl interactions, thereby altering crystal growth and morphology. rsc.org Another approach is the formation of co-crystals, where benzophenone is encapsulated within host frameworks, leading to unique packing arrangements and conformations. mdpi.combuffalo.edu These studies on benzophenone and its derivatives highlight the potential for this compound to exhibit polymorphism and underscore the opportunities for tuning its solid-state properties through crystal engineering techniques. nih.govresearchgate.net

Table 2: List of Chemical Compounds

Compound Name
This compound
Benzophenone
1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile
Donepezil

Chemical Reactivity and Mechanistic Studies of 4 Bromophenyl 4 Hydroxyphenyl Methanone

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The two aromatic rings in (4-Bromophenyl)(4-hydroxyphenyl)methanone exhibit different susceptibilities to electrophilic aromatic substitution (EAS) due to the nature of their substituents. libretexts.orgmasterorganicchemistry.com The reactivity and regioselectivity of EAS reactions like halogenation, nitration, and Friedel-Crafts reactions are governed by the electronic effects of the groups already present on the rings. masterorganicchemistry.comlumenlearning.com

The phenyl ring bearing the hydroxyl group is highly activated towards electrophilic attack. The hydroxyl group (-OH) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Since the para position is already occupied by the benzoyl group, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group.

Conversely, the phenyl ring substituted with the bromine atom is deactivated. The bromine atom (-Br) is a deactivating group due to its electron-withdrawing inductive effect, yet it is also an ortho, para-director because of electron donation through resonance. The carbonyl group of the ketone, which is attached to both rings, acts as a strong deactivating, meta-directing group for both rings. Therefore, the 4-hydroxyphenyl ring is significantly more reactive towards electrophiles than the 4-bromophenyl ring. Any electrophilic substitution would be expected to occur predominantly on the hydroxyl-substituted ring at the positions ortho to the -OH group.

SubstituentRingEffect on ReactivityDirecting Effect
Hydroxyl (-OH)4-HydroxyphenylStrongly ActivatingOrtho, Para
Bromine (-Br)4-BromophenylDeactivatingOrtho, Para
Benzoyl (-CO-Ar)BothStrongly DeactivatingMeta

Nucleophilic Reactions Involving the Ketone Carbonyl

The carbonyl carbon of the ketone group is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. libretexts.org The attack by a nucleophile on the carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

The reactivity of the carbonyl group in this compound is modulated by the electronic properties of the two aryl substituents. The 4-hydroxyphenyl group, being electron-donating, slightly reduces the electrophilicity of the carbonyl carbon. In contrast, the electron-withdrawing nature of the 4-bromophenyl group enhances its electrophilicity. The net effect is a carbonyl group that is reactive towards a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., from NaBH₄), and cyanide.

Reactions of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a key site for functionalization. It can readily undergo etherification and esterification reactions.

Etherification: A common method for forming ethers from phenols is the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. For instance, the reaction of (4-chlorophenyl)(4-hydroxyphenyl)methanone with isopropyl 2-bromo-2-methylpropanoate (B8525525) in the presence of potassium carbonate is a key step in the synthesis of the drug fenofibrate. google.com A similar reaction can be expected for the bromo-analogue.

Esterification: The hydroxyl group can also be converted into an ester by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This reaction produces a phenoxy ester, which can be useful as a protecting group or to introduce new functionalities into the molecule.

Reaction TypeReagentsProduct Type
Etherification (Williamson)1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X)Aryl Ether
EsterificationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O) / BaseAryl Ester

Reactivity of the Bromine Substituent for Further Functionalization

The bromine atom on one of the phenyl rings is an excellent handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for these transformations due to their optimal reactivity in the oxidative addition step of the catalytic cycle. nih.gov

Common cross-coupling reactions involving aryl bromides include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid) to form a new C-C bond, leading to biaryl structures. semanticscholar.orgresearchgate.net

Heck Coupling: Reaction with an alkene to form a substituted alkene, creating a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These reactions allow for the bromine atom to be replaced by a wide variety of other functional groups, making this compound a versatile building block in organic synthesis.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki CouplingAryl/Vinyl Boronic AcidPd(0) catalyst, BaseC(aryl)-C(aryl/vinyl)
Heck CouplingAlkenePd(0) catalyst, BaseC(aryl)-C(vinyl)
Sonogashira CouplingTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC(aryl)-C(alkynyl)
Buchwald-Hartwig AminationAmine (R₂NH)Pd(0) catalyst, BaseC(aryl)-N

Photochemical Reactions of Diarylmethanones

Diarylmethanones, such as benzophenone (B1666685) and its derivatives, are well-known for their rich photochemistry. nih.govbgsu.edu Upon absorption of UV light, the carbonyl group undergoes an n → π* transition, promoting an electron from a non-bonding orbital on the oxygen to an anti-bonding π* orbital of the carbonyl group. collectionscanada.gc.ca This initially forms an excited singlet state, which rapidly and efficiently undergoes intersystem crossing to a more stable triplet state. lookchem.comacs.org

The triplet state of benzophenones is highly reactive and can behave as a diradical. A characteristic reaction is the abstraction of a hydrogen atom from a suitable hydrogen-donating substrate (e.g., an alcohol solvent like isopropanol), resulting in the formation of a benzophenone ketyl radical. lookchem.comresearchgate.net The presence of a phenolic hydroxyl group, as in this compound, makes the molecule a good hydrogen donor itself and can lead to different photochemical pathways compared to unsubstituted benzophenone. collectionscanada.gc.ca The photochemistry can be sensitive to factors like solvent and pH. collectionscanada.gc.ca For example, in basic media, the deprotonated phenoxide form may exhibit different photochemical behavior.

Applications in Materials Science and Engineering

Utilization as Building Blocks for Polymer Synthesis

The bifunctional nature of (4-Bromophenyl)(4-hydroxyphenyl)methanone, possessing both a nucleophilic hydroxyl group and a reactive carbon-bromine bond, makes it a suitable monomer for polycondensation reactions. These reactions can lead to the formation of various high-performance polymers.

In principle, the hydroxyl group of this compound can react with phosgene (B1210022) or its derivatives to form polycarbonate linkages, or with dicarboxylic acids or their derivatives to yield polyesters. The rigid benzophenone (B1666685) backbone would be expected to impart high thermal stability and mechanical strength to the resulting polymers. The presence of the bromine atom offers a site for further post-polymerization modification, potentially allowing for the tuning of properties such as flame retardancy or solubility. However, a review of publicly available scientific literature does not yield specific examples or detailed studies on the synthesis and characterization of polycarbonates or polyesters derived specifically from this compound.

Beyond polycarbonates and polyesters, this compound could theoretically be used in the synthesis of other polymer architectures, such as poly(aryl ether ketone)s (PAEKs). The hydroxyl group could participate in nucleophilic aromatic substitution reactions with activated aromatic dihalides. Conversely, the bromo-substituted phenyl ring could potentially undergo reactions, although it is less activated than a fluoro-substituted equivalent typically used in PAEK synthesis.

While the general class of benzophenone-containing polymers is known for its excellent thermal and mechanical properties, specific data on polymers incorporating the this compound monomer is not readily found in peer-reviewed journals or patents. Research into polymers from structurally similar monomers suggests that the incorporation of the benzophenone moiety can lead to materials with high glass transition temperatures and good dimensional stability. The bulky side group that would result from using this monomer could also influence polymer solubility and morphology.

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Benzophenone derivatives are known to be used in organic electronics due to their photophysical properties. They can serve as building blocks for host materials, emitting materials, or charge-transporting materials in devices like OLEDs.

The substituent pattern on the benzophenone core significantly influences its electronic and photoluminescent properties. The combination of an electron-donating hydroxyl group and an electron-withdrawing (and heavy) bromine atom in this compound could lead to interesting photophysical behavior, such as intramolecular charge transfer (ICT) characteristics, which are relevant for OLED emitters. The heavy bromine atom could also promote phosphorescence. Despite this potential, there is a lack of specific research in the scientific literature detailing the synthesis and characterization of OLEDs that utilize this compound as an emitter or a component of the emissive layer.

The aromatic nature of this compound suggests that it could be a component of materials designed for charge transport (either holes or electrons) in optoelectronic devices. The benzophenone core itself has been explored in various charge transport materials. However, detailed studies on the charge mobility and transport characteristics of materials specifically derived from this compound are not available in the public domain.

Application in Metal-Organic Frameworks (MOFs) or Hybrid Materials

The structure of this compound, featuring a hydroxyl group that can be deprotonated to act as a coordinating site for metal ions, makes it a potential candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Current time information in Pasuruan, ID. The length and rigidity of the molecule could lead to the formation of porous frameworks with specific topologies. The bromine atom provides an additional functional handle that could be used for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the properties of the material for applications in gas storage, separation, or catalysis.

While some chemical suppliers categorize this compound as a raw material or organic linker for MOFs, specific examples of MOFs that have been successfully synthesized and characterized using this particular compound as a linker are not reported in detail in scientific databases. Current time information in Pasuruan, ID.

Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal-organic frameworks (MOFs) and coordination polymers with tailored structures and functions. While specific research on this compound as a ligand is not extensively documented in publicly available literature, its structural motifs are present in more complex ligands used to create sophisticated coordination polymers. The principles of its potential coordination behavior can be understood by examining related benzophenone-based ligands.

This compound possesses two key features that make it a promising candidate for ligand design:

The Hydroxyl Group: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is an excellent coordinating group for a wide variety of metal ions. This allows the molecule to act as a monodentate or bridging ligand.

The Carbonyl Group: The ketone's carbonyl oxygen can also act as a coordination site, although it is a weaker Lewis base than the phenoxide oxygen. This dual functionality could lead to the formation of chelate rings with metal ions, enhancing the stability of the resulting complexes.

The presence of the 4-bromophenyl group also introduces the possibility of incorporating halogen bonding into the coordination sphere or the extended solid-state structure, a feature that can be exploited in crystal engineering. The interplay between coordination bonds and these weaker interactions can lead to the formation of complex and functional materials.

Supramolecular Assemblies and Functional Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through noncovalent interactions. This compound is well-suited for the construction of such assemblies due to its capacity for forming multiple types of specific and directional noncovalent bonds.

Design Principles for Noncovalent Interactions in Assembly

The formation of supramolecular structures from this compound is guided by a hierarchy of noncovalent interactions, primarily hydrogen bonding and halogen bonding.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen itself can act as hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen bonds. In the crystal structure of the closely related compound, (4-chlorophenyl)(4-hydroxyphenyl)methanone, molecules are linked into one-dimensional chains by O–H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl group of another. researchgate.net It is highly probable that this compound forms similar hydrogen-bonded chains, which can then further assemble into more complex architectures.

Halogen Bonding: The bromine atom on one of the phenyl rings is a potential halogen bond donor. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site on an adjacent molecule. acs.orgnih.gov The strength of this interaction increases with the polarizability of the halogen, making bromine a more effective halogen bond donor than chlorine. nih.gov In the context of this compound assemblies, the bromine atom can form halogen bonds with Lewis basic sites such as the carbonyl oxygen, the hydroxyl oxygen, or even the π-system of an aromatic ring. These interactions are highly directional, providing a powerful tool for controlling the orientation of molecules in the solid state. acs.org

The interplay of these noncovalent forces is crucial. For example, strong hydrogen bonds might first direct the formation of primary structural motifs like chains or dimers, which then pack together in the crystal lattice influenced by weaker but still significant halogen bonds and other van der Waals forces.

Functional Properties (e.g., Room Temperature Phosphorescence, Energy Transfer)

The supramolecular assemblies of this compound are not just structurally interesting; they can also give rise to emergent functional properties, most notably room temperature phosphorescence (RTP).

Room Temperature Phosphorescence (RTP): Phosphorescence is a type of photoluminescence where a molecule emits light from a triplet excited state. In most organic molecules, this process is inefficient at room temperature because the long-lived triplet state is easily quenched by molecular vibrations or collisions. However, by incorporating heavy atoms and restricting molecular motion, RTP can be achieved.

This compound is an excellent candidate for an RTP material for two main reasons:

The Heavy Atom Effect: The bromine atom, being a relatively heavy element, enhances spin-orbit coupling. This quantum mechanical effect facilitates the otherwise "forbidden" intersystem crossing from the singlet excited state to the triplet excited state, thus populating the state from which phosphorescence occurs. frontiersin.orgrsc.org

Rigidification through Noncovalent Interactions: The formation of a well-defined, rigid crystal lattice through strong hydrogen and halogen bonding can significantly suppress the nonradiative decay of the triplet state that arises from molecular motion. rsc.org This rigid environment protects the triplet excitons, allowing them to decay via the emission of light.

The principle of using halogenated benzophenones to achieve RTP has been demonstrated in various systems. For example, embedding halogenated compounds in a rigid host matrix or forming crystalline solids can lead to materials with significant phosphorescence quantum yields. frontiersin.orgrsc.org The phosphorescent properties are often highly dependent on the molecular packing and intermolecular interactions within the crystal.

Below is an illustrative table of photophysical properties for related halogenated benzophenone compounds, demonstrating the effect of halogenation on phosphorescence.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Phosphorescence Quantum Yield (%)Phosphorescence Lifetime (ms)Reference
Benzophenone (in crystal)~340449160.317 nih.gov
4,4′-Difluorobenzophenone (in crystal)~350436401.297 nih.gov
Host-guest crystal (Benzophenone doped in a host)365416, 446, 479469.17 frontiersin.org

This table provides representative data for analogous compounds to illustrate the principles discussed. The exact values for this compound may differ.

Energy Transfer: In multicomponent supramolecular systems, this compound could also participate in energy transfer processes. For instance, if co-crystallized with a fluorescent molecule, the benzophenone moiety could absorb UV light, undergo intersystem crossing to its triplet state, and then transfer this triplet energy to the fluorescent molecule, potentially leading to sensitized fluorescence or phosphorescence from the second component. The efficiency of such energy transfer processes is highly dependent on the spatial arrangement and electronic coupling between the donor and acceptor molecules, which can be precisely controlled through supramolecular design.

Structure Activity Relationship Studies and Biological Mechanism Elucidation

Modulation of Cellular Pathways and Molecular Targets

Gene Expression Analysis of Downstream Signaling Molecules (e.g., CHOP)

While direct studies analyzing the effect of (4-Bromophenyl)(4-hydroxyphenyl)methanone on the gene expression of C/EBP homologous protein (CHOP) are not extensively documented in the available literature, the role of CHOP is critical in cellular stress responses. CHOP is a key transcription factor involved in the endoplasmic reticulum (ER) stress-mediated apoptosis pathway. researchgate.net An increase in its expression is a marker for prolonged or severe ER stress, leading to programmed cell death. Investigating the modulation of CHOP and other downstream signaling molecules like activating transcription factor 4 (ATF4) and GADD45 by this compound could elucidate its potential role in inducing apoptosis in pathological cells, a mechanism of action for various anticancer agents. researchgate.net Future research focusing on the quantitative gene expression of these molecules following treatment with this compound would be valuable in determining its specific cellular mechanisms.

Studies on Anti-inflammatory Activity and Associated Mechanisms

The benzophenone (B1666685) core structure is a feature of many compounds with demonstrated anti-inflammatory properties. While research specifically on this compound is limited, studies on its derivatives and structurally similar compounds provide insight into potential anti-inflammatory mechanisms.

For instance, derivatives of (4-hydroxyphenyl)methanone have been synthesized and screened for their anti-inflammatory activity using models like the carrageenan-induced foot pad edema assay. nih.gov In these studies, modifications to the core structure, such as the introduction of carboxamide and thioamide groups, resulted in compounds that exhibited significant inhibition of edema, with some derivatives showing more potent activity than standard drugs. nih.gov

The mechanisms likely involve the modulation of key inflammatory mediators. Phenylpropanoid compounds containing a 4-hydroxyphenyl group have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells. mdpi.com This inhibition is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), critical enzymes in the inflammatory cascade. mdpi.com Furthermore, the anti-inflammatory effects can be mediated through the inhibition of major signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). mdpi.com Studies on other bromophenyl-containing derivatives have suggested an action on the early mediators of inflammation, potentially involving the histamine (B1213489) pathway. nih.gov

Table 1: Anti-inflammatory Activity of Related Benzophenone Derivatives

Derivative Class Assay Model Observed Effect Potential Mechanism Reference
Carboxamide/Thioamide derivatives of (4-hydroxyphenyl)methanone Carrageenan-induced foot pad edema 52% to 67% inhibition of edema Inhibition of inflammatory mediators nih.gov
(E)-N-(4-bromophenyl)-thiosemicarbazone derivative Carrageenan-induced paw edema 81.9% to 83.2% edema reduction Action on early mediators, histamine pathway nih.gov

Studies on Antioxidant Activity and Mechanisms

The antioxidant potential of phenolic compounds is well-established, and this compound, containing a phenolic hydroxyl (-OH) group, is expected to possess such properties. The hydroxyl group on the phenyl ring is crucial for free radical scavenging activity. nih.gov

The primary mechanism of antioxidant action for phenolic compounds involves donating the hydrogen atom from the hydroxyl group to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gov This process results in the formation of a more stable phenoxy radical. Natural bromophenols have demonstrated significant free radical scavenging capabilities, and it is believed that the -OH groups are essential for this activity. nih.gov

Derivatives of 4-hydroxyphenyl methanone (B1245722) have been shown to possess antioxidant activity. nih.gov The evaluation of antioxidant capacity is often performed using various assays:

DPPH Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom.

ABTS Radical Scavenging Assay: A similar assay to DPPH, applicable to both hydrophilic and lipophilic compounds.

Ferric Reducing Antioxidant Power (FRAP): Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net

Nitric Oxide (NO) Radical Scavenging Assay: Measures the compound's ability to inhibit nitric oxide radicals. researchgate.net

Rational Design Principles for Bioactive this compound Derivatives

The this compound scaffold serves as a valuable template for the rational design of new bioactive molecules. Structure-activity relationship (SAR) studies on related compounds offer principles for designing derivatives with enhanced potency and selectivity.

Key Modification Sites for Rational Design:

The 4-Hydroxyphenyl Ring: The phenolic hydroxyl group is often critical for antioxidant activity and can be a key interaction point with biological targets. nih.gov Esterification or etherification of this group can modulate solubility and pharmacokinetic properties. The position of the hydroxyl group also influences activity.

The 4-Bromophenyl Ring: The bromine atom is a halogen substituent that can influence the electronic properties and lipophilicity of the molecule. Replacing bromine with other halogens (Cl, F) or with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups can significantly alter biological activity. For example, in a series of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives, the introduction of chloro and bromo substituents on the benzoyl ring resulted in potent inhibitors of tyrosinase. nih.gov

The Ketone Linker: The carbonyl group (C=O) can be modified or replaced with other linkers to alter the molecule's conformation and binding capabilities. For instance, reducing it to a methylene (B1212753) bridge or converting it to an oxime or hydrazone could lead to new biological activities.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are instrumental in the rational design process. nih.govfrontiersin.org These approaches can predict how different structural modifications might affect a compound's interaction with a specific biological target, thereby guiding the synthesis of more effective derivatives. nih.govfrontiersin.org Studies on 3-phenylcoumarins, for example, have used docking-based SAR analysis to identify the key atomic-level determinants for potent enzyme inhibition. frontiersin.org

Table 2: Principles for Rational Design of this compound Derivatives

Structural Moiety Design Strategy Desired Outcome Reference Example
4-Hydroxyphenyl Ring Modify/protect the -OH group Alter solubility, pharmacokinetics, target binding Importance of -OH group for antioxidant activity in bromophenols nih.gov
4-Bromophenyl Ring Vary substituents (halogens, EDGs, EWGs) Enhance potency and selectivity Halogen substitutions on benzoyl ring improved tyrosinase inhibition nih.gov

| Ketone Linker | Reduce or replace the carbonyl group | Change molecular geometry and binding modes | General principle in medicinal chemistry |

By applying these principles, novel derivatives of this compound can be systematically designed and synthesized to optimize their therapeutic potential as anti-inflammatory, antioxidant, or other bioactive agents.

Future Research Directions and Emerging Paradigms

Advanced and Sustainable Synthetic Methodologies

Future research is anticipated to move beyond traditional synthetic routes for (4-Bromophenyl)(4-hydroxyphenyl)methanone and related benzophenones, focusing on greener and more efficient methodologies. Conventional methods like Friedel–Crafts acylation often face challenges with regioselectivity and the use of harsh reagents. beilstein-archives.org Emerging strategies are likely to prioritize sustainability, atom economy, and the reduction of hazardous waste.

One promising direction is the development of transition-metal-free reactions. For instance, a metal-free decarbonyl-oxidation of 3-arylbenzofuran-2(3H)-ones has been reported for synthesizing 2-hydroxybenzophenones. beilstein-archives.org This approach utilizes an in-situ generated hydroperoxide in THF, avoiding the need for transition metal catalysts. beilstein-archives.org Such methods, which rely on safer solvents and reagents under milder conditions, represent a significant step towards more environmentally friendly synthesis. beilstein-archives.org

Furthermore, advanced catalytic systems, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, offer precise control over bond formation. These techniques have been successfully used to synthesize complex derivatives, such as N-(4-bromophenyl)furan-2-carboxamides, starting from 4-bromoaniline. nih.gov Adapting these powerful C-C bond-forming reactions could enable the efficient and modular synthesis of a wide array of this compound derivatives with tailored properties.

Exploration of Novel Material Applications with Enhanced Performance

The unique combination of a brominated aromatic ring, a phenolic hydroxyl group, and a central ketone linker in this compound makes it a promising scaffold for novel materials. The bromine atom can serve as a handle for further functionalization or to impart specific properties like flame retardancy, while the hydroxyl group offers a site for polymerization and hydrogen bonding.

Future research is expected to explore the incorporation of this methanone (B1245722) structure into high-performance polymers. The rigid aromatic backbone can contribute to thermal stability and mechanical strength, while the polar functional groups can enhance properties like adhesion and solubility. Derivatives of this compound could be investigated as monomers for creating advanced polyetherketones, polyesters, or epoxy resins with enhanced thermal and photo-oxidative stability, finding applications in aerospace, electronics, and coatings. The general 1,4-quinone core, a related structural motif, is recognized as a privileged scaffold in materials chemistry, suggesting the potential for benzophenone (B1666685) derivatives in this field. mdpi.com

Deeper Insights into Supramolecular Chemistry and Self-Assembly

The functional groups within this compound—specifically the carbonyl oxygen as a hydrogen bond acceptor and the hydroxyl group as a hydrogen bond donor—are pivotal for directing non-covalent interactions. These interactions are fundamental to supramolecular chemistry and the design of self-assembling systems.

Future studies are poised to delve into how this molecule forms intricate hydrogen-bonded networks. Research on similar structures, such as tris(4-hydroxyphenyl)methane, has shown the formation of robust two-dimensional square networks through O-H···O hydrogen bonds. nih.govresearchgate.net Similarly, studies on anilinium bromide salts demonstrate how N-H···Br, N-H···O, and O-H···Br hydrogen bonds can create complex 2D networks. nih.gov By systematically studying the crystal engineering of this compound and its co-crystals, researchers can elucidate the specific motifs and patterns of its self-assembly. This understanding could lead to the rational design of organic frameworks, liquid crystals, and other functional materials where precise molecular arrangement dictates macroscopic properties.

Compound/SystemInteracting GroupsResulting Network/Motif
tris(4-hydroxyphenyl)methaneO-H···OTwo-dimensional square networks nih.govresearchgate.net
4-carboxyanilinium bromideN-H···Br, N-H···O, O-H···BrTwo-dimensional hydrogen-bonded networks nih.gov
4-acetylanilinium bromideN-H···Br, N-H···OTwo-dimensional hydrogen-bonded networks nih.gov

Targeted Biological Research and Mechanism-Based Design

The this compound scaffold is a promising starting point for the design of new therapeutic agents. Research on structurally related compounds has revealed a wide range of biological activities, suggesting that this core can be decorated to target various biological pathways.

Future work will likely focus on mechanism-based drug design, where derivatives are synthesized to inhibit specific enzymes or receptors. For example, derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone have shown potent inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, indicating potential applications in treating hyperpigmentation disorders. nih.gov Other studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated significant antimicrobial and anticancer activities. nih.govresearchgate.net By modifying the core structure, researchers aim to improve potency and selectivity. For instance, replacing the chlorine atom with a more lipophilic bromine atom in N-{4-[(4-phenyl)sulfonyl]benzoyl}-L-valine derivatives was explored to enhance antimicrobial effects. mdpi.com This strategy of "scaffold hopping" and structural modification is a powerful tool in discovering novel drug candidates. mdpi.com

Derivative ClassBiological Target/ActivityKey Findings
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanonesTyrosinase InhibitionCompounds with hydrophobic ortho-substituents showed IC50 values in the low micromolar range. nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivativesAntimicrobial, AnticancerExhibited promising activity comparable to standard drugs norfloxacin (B1679917) and 5-fluorouracil. nih.govresearchgate.net
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivativesAntimicrobialShowed potential against Gram-positive pathogens, particularly Enterococcus faecium. mdpi.com

Integration of Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental synthesis and computational modeling is becoming indispensable for accelerating the discovery and optimization of new molecules. For a compound like this compound, this integrated approach holds immense promise.

Future research will increasingly rely on computational tools for predictive modeling. Molecular docking studies, for example, have been used to predict the binding modes of biologically active derivatives within the catalytic sites of enzymes like tyrosinase and to understand their interaction with bacterial DNA gyrase. nih.govnih.gov In addition to biological applications, computational methods such as Density Functional Theory (DFT) can be used to predict molecular properties, including electronic structure, reactivity, and antioxidant potential. sapub.orgelsevierpure.com By calculating parameters like HOMO-LUMO energy gaps, ionization potential, and molecular electrostatic potential, researchers can pre-screen potential derivatives for desired characteristics before committing to laboratory synthesis. sapub.org This predictive power streamlines the design-synthesis-testing cycle, making the search for new materials and drugs more efficient and cost-effective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.